BenchChemオンラインストアへようこそ!

6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Physicochemical property Drug-likeness

This pyrimidinedione features a distinctive N-cyclohexyl-N-ethyl tertiary amine that increases logP to ≈2.5, enhancing membrane permeability over simpler 6-amino analogs. Sourced at ≥95% purity, it is an ideal SAR probe for glucocorticoid receptor (GR) modulation and CDK2 inhibitor screening. Its well-defined structure and drug-like physicochemical profile (PSA ≈63.3 Ų, MW 237.3) make it a reliable negative control for Corcept-style GR antagonist assays and a minimalist scaffold for fragment-based kinase discovery. Secure this compound to differentiate your GR or CDK program.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 2098137-32-5
Cat. No. B1480223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS2098137-32-5
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C12H19N3O2/c1-2-15(9-6-4-3-5-7-9)10-8-11(16)14-12(17)13-10/h8-9H,2-7H2,1H3,(H2,13,14,16,17)
InChIKeyCTCWDAGIOBXSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 2098137-32-5): Core Identity and Procurement Baseline


6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 2098137-32-5) is a synthetic N,N-disubstituted 6-aminopyrimidine-2,4-dione with molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol . The compound is commercially available through Biosynth (CymitQuimica) at a minimum purity of 95% . Computed physicochemical properties include a logP of approximately 2.46–2.50 and a polar surface area (PSA) of approximately 63.3 Ų . The compound belongs to the broader class of pyrimidinedione cyclohexyl derivatives that have been investigated in patents for glucocorticoid receptor (GR) modulation and cyclin-dependent kinase (CDK) inhibition [1][2].

Why Generic Substitution Fails for 6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione: Structural Determinants of Target Engagement


Within the 6-aminopyrimidine-2,4-dione chemotype, the nature of the exocyclic amine substituent directly governs both physicochemical properties and biological target engagement profiles. The target compound features a cyclohexyl(ethyl)amino group at the 6-position—a tertiary amine bearing both a bulky cyclohexyl ring and an N-ethyl chain. This distinguishes it from the simpler secondary amine analog 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3), which lacks the N-ethyl substituent . The additional N-ethyl group increases calculated logP (from approximately 1.0–1.5 for the des-ethyl analog to approximately 2.5 for the target compound) and modulates the basicity and conformational flexibility of the amine, parameters known to influence kinase hinge-region binding and nuclear receptor interactions . Substituting this compound with analogs bearing different N-alkyl groups (e.g., N-methyl, N-propyl) or different cycloalkyl rings (e.g., cyclopentyl, cycloheptyl) may yield divergent selectivity and potency profiles, as demonstrated in structure–activity relationship (SAR) studies of related pyrimidinedione glucocorticoid receptor modulators [1]. The quantitative evidence below details the specific dimensions along which this compound differs from its closest structural comparators.

Quantitative Differentiation Evidence for 6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 2098137-32-5)


Physicochemical Differentiation: Lipophilicity Advantage Relative to N-Des-Ethyl Analog

The target compound, bearing an N-ethyl-N-cyclohexyl tertiary amine at the 6-position, exhibits a computed logP of approximately 2.5, compared to an estimated logP of approximately 1.0–1.5 for the secondary amine analog 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3, MW 209.25 g/mol), which lacks the N-ethyl substituent . This approximately 1.0–1.5 log unit increase in lipophilicity translates to a roughly 10- to 30-fold increase in predicted octanol–water partition coefficient, a parameter that directly impacts passive membrane permeability, plasma protein binding, and intracellular target access . The target compound also possesses 3 rotatable bonds versus 2 for the des-ethyl analog, introducing greater conformational entropy in the unbound state.

Lipophilicity Physicochemical property Drug-likeness

Molecular Recognition Differentiation: Tertiary Amine vs. Secondary Amine H-Bond Donor Capacity

A critical structural distinction between the target compound and its closest analog, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3), is the amine substitution pattern. The target compound features a tertiary amine (N-cyclohexyl-N-ethyl) at the 6-position, which eliminates one H-bond donor site compared to the secondary amine of the comparator . The computed H-bond donor count for the target compound is 2 (both from the pyrimidine-2,4-dione NH groups), whereas the secondary amine analog possesses 3 H-bond donors (2 from the dione NH + 1 from the exocyclic NH) . In kinase inhibitor design, the removal of an exocyclic NH H-bond donor may reduce off-target interactions with kinase hinge regions that rely on bidentate H-bond donor–acceptor motifs, while potentially retaining or enhancing selectivity for targets that preferentially engage tertiary amine-bearing ligands, as observed in certain cyclin-dependent kinase (CDK) and glucocorticoid receptor (GR) modulator chemotypes [1].

Hydrogen bonding Kinase hinge binding Structure-based design

Molecular Weight and Bulk Property Differentiation: Impact on Ligand Efficiency Metrics

The target compound (MW 237.3 g/mol) is approximately 13% heavier than its N-des-ethyl analog 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (MW 209.25 g/mol) due to the addition of the N-ethyl group (ΔMW = +28.05 g/mol). Both compounds fall within the favorable fragment-like and lead-like chemical space (MW < 300), with zero Rule-of-Five violations . However, the extra 28 g/mol, combined with the increased logP, shifts the target compound's ligand efficiency indices (LE, LLE) relative to the simpler analog. For researchers using fragment-based approaches, these differences influence the interpretation of binding potency data: if both compounds yield similar IC50 values against a given target, the target compound's higher molecular weight and lipophilicity would result in lower ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 − logP) compared to the des-ethyl analog, making the latter preferable in an efficiency-driven optimization unless the N-ethyl group confers a specific target interaction advantage .

Ligand efficiency Fragment-based drug discovery Molecular weight

Class-Level Biological Annotation: Pyrimidinedione Cyclohexyl Chemotype as Glucocorticoid Receptor Modulator Scaffold

The pyrimidine-2,4-dione core bearing cyclohexyl-containing substituents is a recognized pharmacophore for glucocorticoid receptor (GR) modulation, as established in the patent literature. Corcept Therapeutics has disclosed a class of pyrimidinedione cyclohexyl compounds as GR modulators in U.S. Patent US 8,685,973 and related filings (US 2014/0162361 A1) [1]. While the specific IC50 or EC50 values for the target compound (CAS 2098137-32-5) against GR are not publicly disclosed in these patents, structurally related compounds within the same chemotype have demonstrated GR binding in the nanomolar range [1]. The target compound's N-cyclohexyl-N-ethyl tertiary amine substitution pattern is consistent with the general Formula I disclosed in the Corcept patent, which encompasses compounds where R1 includes cyclohexyl and R2 includes C1-6 alkyl (such as ethyl) [1]. Importantly, this patent also includes selectivity profiling against the mineralocorticoid receptor (MR) and progesterone receptor (PR), making GR/MR/PR selectivity a key differentiator among analogs. The fatty liver disease treatment patent (WO 2015/148647) further extends the therapeutic context for this chemotype [2].

Glucocorticoid receptor Nuclear receptor Anti-inflammatory

Class-Level Biological Annotation: CDK2 Inhibition Potential of 6-Aminopyrimidine-2,4-dione Derivatives

6-Aminopyrimidine-2,4-dione derivatives have been investigated as cyclin-dependent kinase (CDK) inhibitors. The broader literature on pyrimidine-based CDK2 inhibitors provides a class-level context for the target compound. NU6027, a 4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine, inhibits CDK2 with a Ki of 1.3 μM, while more potent 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine analogs achieve CDK2 IC50 values in the sub-nanomolar range (e.g., IC50 = 0.1 nM for select compounds in the series) [1][2]. The target compound (CAS 2098137-32-5) differs from these CDK2 inhibitors in its 6-position substitution (N-cyclohexyl-N-ethylamino rather than cyclohexylmethoxy or arylamino) and lacks the 5-nitroso/cyano activating group [1]. However, pyrimidine-2,4-diones with 6-amino substituents have been reported to interact with CDK2/cyclin A via the ATP-binding pocket hinge region [2]. Quantitative CDK2 inhibitory activity for this specific compound is not publicly available from peer-reviewed sources, and any vendor-reported CDK2 activity should be verified through independent biochemical profiling before procurement decisions are made.

CDK2 Kinase inhibition Cell cycle

Optimal Research Application Scenarios for 6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 2098137-32-5)


Glucocorticoid Receptor Modulator Screening and SAR Expansion

Researchers building on the Corcept Therapeutics pyrimidinedione cyclohexyl GR modulator patent series (US 2014/0162361 A1, US 8,685,973 B2) can employ the target compound as an SAR probe to evaluate the effect of N-ethyl substitution on GR binding affinity, functional activity (agonist/antagonist), and selectivity over MR and PR . The compound's higher logP (≈2.5) relative to simpler cyclohexylamino analogs makes it particularly suitable for assessing the role of lipophilicity in nuclear receptor binding and cellular permeability, with the recommendation to profile it head-to-head against 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3) in GR fluorescence polarization displacement and cellular transactivation assays .

Kinase Selectivity Profiling in CDK Inhibitor Discovery

For groups investigating novel CDK2 or broader CDK family inhibitor chemotypes, the target compound offers a structurally distinct 6-N-cyclohexyl-N-ethyl substitution pattern that is underrepresented in the published CDK inhibitor literature. It is best deployed in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Nanosyn enzymatic assays) alongside established CDK2 inhibitors such as NU6027 (CDK2 Ki = 1.3 μM) to identify any unique selectivity fingerprints conferred by the tertiary amine substitution . The absence of a 5-substituent (cf. 5-nitroso or 5-cyano groups in known potent CDK2 inhibitors) positions this compound as a minimalist scaffold for fragment-based or scaffold-hopping approaches .

Physicochemical Tool Compound for Permeability and Solubility Assay Development

The target compound's computed physicochemical profile (logP ≈ 2.5, PSA ≈ 63.3 Ų, MW 237.3, 2 H-bond donors, 3 H-bond acceptors, 3 rotatable bonds, 0 RO5 violations) places it in favorable drug-like chemical space. It can serve as a neutral, moderately lipophilic reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, providing a comparator for more polar analogs such as 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3, lower logP, additional H-bond donor) . This application leverages the compound's well-defined structure and commercial availability (≥95% purity from Biosynth) .

Negative Control or Inactive Comparator in Target-Specific Assays

Given the absence of publicly available, peer-reviewed target engagement data for this specific compound, it may be employed as a structurally matched negative control in assays where a related 6-aminopyrimidine-2,4-dione serves as the active chemotype. For example, in GR transactivation assays using active pyrimidinedione cyclohexyl GR antagonists from the Corcept patent series , the target compound—which falls within the same general structural class but lacks the specific aromatic substituents at the 5-position found in potent GR modulators—can serve as a control to confirm that activity is driven by specific structural features rather than the pyrimidinedione core alone.

Quote Request

Request a Quote for 6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.